molecular formula C20H17N5O2S B2859676 2-({[3-(4-ETHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-(PYRIDIN-4-YL)PYRIMIDIN-4-OL CAS No. 1226442-09-6

2-({[3-(4-ETHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-(PYRIDIN-4-YL)PYRIMIDIN-4-OL

Cat. No.: B2859676
CAS No.: 1226442-09-6
M. Wt: 391.45
InChI Key: KHPRSQUYLDDSDG-UHFFFAOYSA-N
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Description

The compound 2-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(pyridin-4-yl)pyrimidin-4-ol is a heterocyclic molecule featuring a pyrimidin-4-ol core substituted with a pyridin-4-yl group and a sulfanyl-linked 1,2,4-oxadiazole moiety. The oxadiazole ring is further substituted with a 4-ethylphenyl group, contributing to its hydrophobic character.

Properties

IUPAC Name

2-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-pyridin-4-yl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2S/c1-2-13-3-5-15(6-4-13)19-24-18(27-25-19)12-28-20-22-16(11-17(26)23-20)14-7-9-21-10-8-14/h3-11H,2,12H2,1H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPRSQUYLDDSDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC(=CC(=O)N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[3-(4-ETHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-(PYRIDIN-4-YL)PYRIMIDIN-4-OL typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.

    Attachment of the Ethylphenyl Group: The ethylphenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Formation of the Pyrimidinol Ring: The pyrimidinol ring can be synthesized by the condensation of a suitable aldehyde with a guanidine derivative.

    Coupling of the Oxadiazole and Pyrimidinol Rings: The final step involves the coupling of the oxadiazole and pyrimidinol rings through a sulfanyl linkage, which can be achieved using thiol-based reagents under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-({[3-(4-ETHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-(PYRIDIN-4-YL)PYRIMIDIN-4-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the oxadiazole ring or other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridyl and pyrimidinol rings, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides, dimethylformamide, and pyridine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Alkylated or acylated derivatives of the pyridyl and pyrimidinol rings.

Scientific Research Applications

2-({[3-(4-ETHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-(PYRIDIN-4-YL)PYRIMIDIN-4-OL has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: The compound is being investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: It can be used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-({[3-(4-ETHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-(PYRIDIN-4-YL)PYRIMIDIN-4-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. It can also interact with receptors to modulate signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties based on the provided evidence:

Compound Core Structure Key Substituents Synthetic Route Reported Activity Reference
Target Compound : 2-({[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(pyridin-4-yl)pyrimidin-4-ol Pyrimidin-4-ol + 1,2,4-oxadiazole - 4-Ethylphenyl on oxadiazole
- Pyridin-4-yl on pyrimidine
- Sulfanyl bridge
Not explicitly described in evidence; likely involves cyclization and coupling steps Inferred potential for kinase inhibition or antimicrobial activity (structural analogy) N/A
6-((4-Ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl)methoxy)-2-phenyl-3(2H)-pyridazinone Pyridazinone + 1,2,4-triazole - 4-Methylbenzylsulfanyl
- Ethyl group on triazole
Multi-step cyclization and substitution Not reported; structural focus on sulfanyl linkages
5-Substituted-1,3,4-oxadiazol-2-yl 4-(4-methylpiperidin-1-ylsulfonyl)benzyl sulfides 1,3,4-Oxadiazole + sulfonyl - Piperidinylsulfonyl benzyl
- Varied substituents on oxadiazole
Condensation of hydrazides with CS₂/KOH Antibacterial activity against E. coli and S. aureus
4-[(4-Methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzene-1,2-dicarbonitrile Triazole + dinitrile benzene - Methyl and phenyl on triazole
- Sulfanyl-linked dinitrile
Cyclocondensation and nucleophilic substitution Theoretical studies (DFT); no biological data
Synthesized 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives Pyrimidine + benzoxazinone - Substituted phenyl on pyrimidine
- Benzoxazinone fused ring
Coupling of 1,2,4-oxadiazoles with benzoxazinone intermediates Not explicitly reported; structural emphasis on heterocyclic diversity

Key Structural and Functional Differences:

Core Heterocycles: The target compound combines a pyrimidin-4-ol and 1,2,4-oxadiazole, whereas analogs like use a pyridazinone-triazole system. Pyrimidine derivatives are often associated with nucleotide mimicry and kinase interactions, while triazoles/oxadiazoles enhance metabolic stability and π-π stacking .

Substituent Effects: The 4-ethylphenyl group on the oxadiazole in the target compound may enhance lipophilicity compared to smaller substituents (e.g., methyl or unsubstituted phenyl in ). This could influence membrane permeability or target binding. The sulfanyl bridge in the target compound is analogous to sulfur-containing linkages in and , which are known to modulate redox activity or metal chelation.

Synthetic Accessibility :

  • The synthesis of the target compound likely parallels methods in and , where oxadiazole precursors are coupled to pyrimidine cores via Cs₂CO₃-mediated nucleophilic substitution. However, the absence of explicit procedural details limits direct comparison.

Biological Implications: Compounds with pyridin-4-yl groups (as in the target) are prevalent in kinase inhibitors (e.g., imatinib analogs), suggesting possible ATP-binding site interactions. In contrast, benzoxazinone derivatives in may target bacterial enzymes due to structural resemblance to β-lactams.

Research Findings and Limitations

  • Antibacterial Analogs : The antibacterial activity of sulfonyl-linked oxadiazoles in suggests that the target compound’s sulfanyl group could be optimized for similar applications, though empirical testing is required.
  • Theoretical vs. Experimental Data : Compounds like highlight a gap between computational studies (e.g., DFT) and practical biological evaluation, which also applies to the target molecule.

Q & A

Q. What are the key synthetic routes and optimization strategies for synthesizing this compound?

  • Methodological Answer: Synthesis typically involves multi-step reactions starting with precursors like 4-ethylphenyl-oxadiazole and pyridinyl-pyrimidin-ol derivatives. Key steps include:

Oxadiazole Ring Formation: Cyclization of thioamide intermediates under reflux with reagents like POCl₃ or SOCl₂ .

Sulfanyl Linkage: Nucleophilic substitution between a methylsulfanyl-oxadiazole intermediate and a pyrimidin-ol derivative in polar aprotic solvents (e.g., DMF) at 60–80°C .

Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .
Optimization focuses on solvent choice, temperature control, and catalyst screening (e.g., triethylamine for deprotonation) to improve yields (typically 40–65%) .

Q. Which spectroscopic and crystallographic techniques are critical for confirming structural integrity?

  • Methodological Answer:
  • NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., pyridinyl protons at δ 8.5–9.0 ppm; oxadiazole methylene at δ 4.2–4.5 ppm) .
  • X-ray Crystallography: Resolves bond lengths (e.g., S–C bond ~1.8 Å) and dihedral angles between aromatic rings, confirming spatial orientation .
  • DFT Calculations: Validate experimental data by simulating molecular geometry and electronic properties (e.g., HOMO-LUMO gaps) .

Q. How can preliminary biological activity screenings (e.g., antimicrobial) be designed for this compound?

  • Methodological Answer:
  • Assay Selection: Use standardized protocols like broth microdilution (CLSI guidelines) for MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria .
  • Positive Controls: Compare with known antibiotics (e.g., ciprofloxacin).
  • Data Interpretation: Correlate substituent effects (e.g., ethylphenyl vs. pyridinyl groups) with activity trends .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict reactivity and target interactions?

  • Methodological Answer:
  • DFT Studies: Calculate charge distribution (Mulliken charges) to identify nucleophilic/electrophilic sites for reaction design .
  • Molecular Docking: Simulate binding affinity with enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock Vina. Adjust force fields to account for sulfanyl and oxadiazole interactions .
  • MD Simulations: Analyze stability of ligand-protein complexes over 100-ns trajectories in GROMACS .

Q. What experimental strategies resolve contradictions in reaction mechanism proposals?

  • Methodological Answer:
  • Kinetic Studies: Monitor intermediate formation via HPLC-MS under varying temperatures/pH .
  • Isotopic Labeling: Track sulfur migration using ³⁵S-labeled intermediates to distinguish between SN2 vs. radical mechanisms .
  • In Situ Spectroscopy: Raman or IR spectroscopy to detect transient species during cyclization .

Q. How can this compound be tailored for materials science applications (e.g., organic semiconductors)?

  • Methodological Answer:
  • Functional Group Engineering: Introduce electron-withdrawing groups (e.g., nitro) to pyrimidin-ol to enhance charge transport .
  • Thin-Film Fabrication: Use spin-coating (20% w/v in chloroform) and characterize conductivity via four-probe measurements .
  • Stability Testing: Expose films to UV light/humidity and monitor degradation via SEM/XPS .

Q. What statistical approaches address data variability in bioactivity or synthetic yield studies?

  • Methodological Answer:
  • DoE (Design of Experiments): Apply factorial designs to optimize reaction parameters (e.g., temperature, solvent ratio) .
  • Multivariate Analysis: PCA (Principal Component Analysis) to identify dominant variables affecting bioactivity .
  • Error Propagation Models: Quantify uncertainty in yield predictions using Monte Carlo simulations .

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